N-(2-methoxyethyl)-2-nitrobenzenesulfonamide
Overview
Description
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Synthesis Analysis
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Preparation of Secondary Amines : N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is used in the preparation of secondary amines from primary amines via sulfonation and deprotection processes. This is significant in organic synthesis, particularly in the synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine (Kurosawa, Kan, & Fukuyama, 2003).
Versatility in Synthesis : Its ability to undergo smooth alkylation and subsequent deprotection to yield secondary amines demonstrates its versatility in chemical synthesis. This versatility is highlighted in its use in various chemical transformations including rearrangements and the synthesis of nitrogenous heterocycles (Fukuyama, Jow, & Cheung, 1995).
Electrochemical Applications : The compound's reduction characteristics make it suitable for electrochemical studies, particularly in the investigation of molecular structures and reduction mechanisms (Zanoni & Stradiotto, 1991).
Intermediate in Heterocycle Synthesis : It serves as an intermediate in the synthesis of unsymmetrically substituted benzhydrylamines, which are crucial in the synthesis of nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).
Solid-Phase Synthesis Applications : It is used in solid-phase synthesis, showcasing its role in the preparation of diverse chemical scaffolds and facilitating unusual chemical rearrangements (Fülöpová & Soural, 2015).
Analytical Applications : Its derivatives, like sodium N-bromo-p-nitrobenzenesulfonamide, are useful as oxidizing titrants in the analysis of various compounds, indicating its importance in analytical chemistry (Gowda et al., 1983).
Biomedical Applications : Research has also explored its applications in biomedical fields, such as bacterial biofilm inhibition and cytotoxicity studies, highlighting its potential in pharmaceutical research (Abbasi et al., 2020).
Nitroxyl-Releasing Characteristics : Certain derivatives of N-(2-methoxyethyl)-2-nitrobenzenesulfonamide have been evaluated for their nitroxyl-releasing activity, which is significant in cardiovascular therapeutic applications (Aizawa et al., 2013).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTRPJAVGKARTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364967 | |
Record name | N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |
CAS RN |
89840-62-0 | |
Record name | N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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